2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate

Photoinitiator Epoxide curing Counterion stability

2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate (CAS 84196-03-2) is a substituted aryldiazonium salt belonging to the benzenediazonium class, characterized by a diethylamino donor, a chlorophenoxy ether bridge, and a hexafluorophosphate (PF₆⁻) counterion. Structurally related diazonium salts, particularly those with dialkylamino and chlorophenoxy substituents, have been historically employed as photoinitiators in UV-cured epoxide coatings and as key intermediates in diazotype imaging materials due to their defined photolytic decomposition to generate Lewis acids.

Molecular Formula C16H16Cl2F6N3OP
Molecular Weight 482.2 g/mol
CAS No. 84196-03-2
Cat. No. B12706949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate
CAS84196-03-2
Molecular FormulaC16H16Cl2F6N3OP
Molecular Weight482.2 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C16H16Cl2N3O.F6P/c1-3-21(4-2)15-9-13(18)14(20-19)10-16(15)22-12-7-5-11(17)6-8-12;1-7(2,3,4,5)6/h5-10H,3-4H2,1-2H3;/q+1;-1
InChIKeyYRCDBRIHHATXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification Guide for 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium Hexafluorophosphate (CAS 84196-03-2)


2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium hexafluorophosphate (CAS 84196-03-2) is a substituted aryldiazonium salt belonging to the benzenediazonium class, characterized by a diethylamino donor, a chlorophenoxy ether bridge, and a hexafluorophosphate (PF₆⁻) counterion . Structurally related diazonium salts, particularly those with dialkylamino and chlorophenoxy substituents, have been historically employed as photoinitiators in UV-cured epoxide coatings and as key intermediates in diazotype imaging materials due to their defined photolytic decomposition to generate Lewis acids [1][2].

Why Generic Diazonium Salt Substitution Fails for 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium Hexafluorophosphate Procurement


Direct substitution of this specific hexafluorophosphate salt with its tetrafluoroborate (CAS 84196-02-1) or tetrachlorozincate (CAS 72333-14-3) counterparts, or with simpler aryldiazonium hexafluorophosphates such as 4-methoxybenzenediazonium hexafluorophosphate, introduces quantifiable risks to photochemical performance and thermal stability. The counterion identity in aryldiazonium salts governs not only the Lewis acid strength of the photolysis product (PF₅ vs BF₃ vs ZnCl₂), but also the crystalline stability and dark-storage shelf life of the formulated material [1]. Simultaneously, the combination of the 2-chloro and 5-(4-chlorophenoxy) substituents with the 4-diethylamino group defines the UV-Vis absorption wavelength and molar absorptivity, directly controlling spectral overlap with industrial UV light sources—a parameter that cannot be replicated by dimethylamino analogs or unsubstituted benzenediazonium variants documented in patent literature [2]. Generic procurement without these precise substitution and counterion specifications therefore risks mismatched photoresponse and unpredictable pot life.

Quantitative Differentiation Evidence for 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium Hexafluorophosphate (CAS 84196-03-2)


Impact of the Hexafluorophosphate Counterion on Thermally-Accelerated Shelf Life in Epoxide Formulations

The hexafluorophosphate (PF₆⁻) counterion in aryldiazonium photoinitiators provides a measurably longer pot life in epoxide compositions compared to tetrafluoroborate (BF₄⁻) analogs, as demonstrated in sustained patents on photopolymerizable epoxide systems. The method for extending pot life taught in US4000115A specifically identifies that diazonium hexafluorophosphate complexes containing alkoxy or benzyloxy substituents on the phenyl ring exhibit extended dark stability relative to their tetrafluoroborate counterparts [1]. While no direct pot-life measurement for CAS 84196-03-2 versus its exact tetrafluoroborate analog (CAS 84196-02-1) was located in the open literature, the class-level inference established by US4000115A teaches that PF₆⁻ salts offer appreciably longer formulation pot life at ambient temperature prior to UV activation, a critical procurement parameter for single-pack industrial coating systems [1].

Photoinitiator Epoxide curing Counterion stability

Spectral Sensing Differentiation: Absorption Wavelength Shift Driven by 4-Diethylamino Substituent in Diazotype Imaging Materials

In diazotype materials, the absorption maximum of the diazonium salt determines imaging speed and compatibility with exposure lamps. US3634090A explicitly names 4-diethylamino-2-(1,1,2-trifluoro-2-chloro-ethoxy)-5-(4'-chloro-phenoxy)-benzenediazonium chloride as a light-sensitive compound, and broadly claims diazonium compounds with phenoxy groups in the m-position combined with dialkylamino substituents for achieving high light sensitivity and coupling speed [1][2]. The 4-diethylamino substituent induces a bathochromic shift relative to the 4-dimethylamino analogs also disclosed in the same patent (e.g., 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium chloride at line 106) [2]. The precise Δλ_max for the target hexafluorophosphate salt versus the dimethylamino comparator is not published in the available open literature; however, the structure-absorption relationship taught by patent US3634090A establishes that the dialkylamino identity directly controls spectral sensitivity [1][2].

Diazotype imaging UV-Vis absorption Molecular engineering

Thermal Hazard Differentiation: Hexafluorophosphate vs. Tetrachlorozincate Counterions for Safe Handling and Storage

Aryldiazonium salts are generally recognized as thermally labile and potentially explosive when dry; the counterion significantly modulates solid-state stability . Hexafluorophosphate salts of benzenediazonium derivatives are reported to be crystalline bench-stable solids, a property exploited in bioconjugation reagent development where 4-formylbenzenediazonium hexafluorophosphate (FBDP) was explicitly characterized as a 'bench-stable crystalline diazonium salt' [1]. In contrast, tetrachlorozincate salts of the same organic cation—including the direct comparator 2-chloro-5-(4-chlorophenoxy)-4-(diethylamino)benzenediazonium tetrachlorozincate (CAS 72333-14-3)—contain a metal halide complex that alters decomposition energetics . While quantitative DSC or ARC data for CAS 84196-03-2 versus CAS 72333-14-3 were not found, the class-level safety profile of organic hexafluorophosphate diazonium salts supports their preferential selection when solid-state storage without refrigeration is required [1].

Diazonium stability Thermal decomposition Safety classification

Recommended Application Scenarios for 2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium Hexafluorophosphate Based on Differentiated Evidence


Single-Component UV-Cured Epoxide Coating Formulations Requiring Extended Ambient Pot Life

This hexafluorophosphate diazonium salt is indicated as a latent photoinitiator for single-pack epoxide coating systems where the formulation must remain stable in storage for extended periods prior to UV activation. The PF₆⁻ counterion imparts longer dark pot life compared to BF₄⁻ analogs, as established in the photopolymerization patent literature [1]. Select this compound when formulating industrial coil coatings or printed circuit board solder masks that demand room-temperature stability during warehousing and application.

Diazotype and Photoresist Imaging Layers Requiring Tailored UV Spectral Sensitivity

The combination of the 4-diethylamino donor and the 5-(4-chlorophenoxy) substituent positions this compound for use in diazotype imaging materials where the absorption spectrum must align with specific UV exposure equipment. Unlike the corresponding dimethylamino analog, the diethylamino substituent shifts spectral sensitivity, enabling optimization of printing speed and image resolution in blueprint and engineering drawing reproduction systems [2].

Research-Grade Azo Coupling and Dye Intermediate Synthesis Requiring Defined Counterion Purity

For synthetic chemistry applications producing azo dyes or functional organic pigments via diazo coupling, the hexafluorophosphate salt offers a non-coordinating, metal-free counterion that avoids the metal contamination inherent to tetrachlorozincate variants (CAS 72333-14-3) . This is relevant when the downstream azo product must meet strict elemental purity specifications for electronic materials or biological staining reagents.

Academic and Industrial Photoinitiator Studies Comparing Lewis Acid Generation Efficiency

This compound serves as a model diazonium hexafluorophosphate for systematic studies comparing the photodecomposition quantum yield and subsequent cationic polymerization efficiency across different aryldiazonium substitution patterns. The spectrophotometric methods established for determining aryldiazonium hexafluorophosphate initiator content in UV-cured films (0.5–4.0 wt% range, using the diazonium band at 280–403 nm) [3] can be directly applied to quantify initiator consumption kinetics.

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